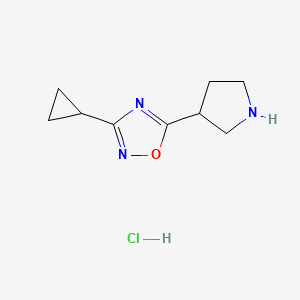

3-cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride

Beschreibung

3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride (CAS: 1042690-36-7) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a cyclopropyl group at position 3 and a pyrrolidin-3-yl moiety at position 5, stabilized as a hydrochloride salt. Its molecular formula is C₉H₁₄ClN₃O, with a molecular weight of 215.68 g/mol . The compound is of interest in medicinal chemistry due to the structural versatility of the 1,2,4-oxadiazole scaffold, which is known for its metabolic stability and ability to engage in hydrogen bonding .

Eigenschaften

IUPAC Name |

3-cyclopropyl-5-pyrrolidin-3-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.ClH/c1-2-6(1)8-11-9(13-12-8)7-3-4-10-5-7;/h6-7,10H,1-5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMIBFDNQYNUAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3CCNC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243512-66-3 | |

| Record name | 3-cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with a pyrrolidinyl-substituted nitrile oxide, followed by cyclization to form the oxadiazole ring. The hydrochloride salt is then formed by treating the oxadiazole compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Formation of corresponding oxides.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted oxadiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that oxadiazole derivatives, including 3-cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride, exhibit significant antimicrobial properties. A study demonstrated the compound's effectiveness against various Gram-positive and Gram-negative bacteria using the minimum inhibitory concentration (MIC) method. The results showed promising antibacterial activity comparable to standard antibiotics like gentamicin .

Anti-inflammatory Properties

The compound has also been investigated for its potential as an anti-inflammatory agent. Similar oxadiazole derivatives have shown promise in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The introduction of the oxadiazole ring is believed to enhance the COX inhibitory activity of these compounds, making them candidates for further development as anti-inflammatory drugs .

Mechanism of Action

The mechanism by which 3-cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride exerts its effects is linked to its interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate their activity, leading to therapeutic effects in various conditions.

Cytotoxicity Studies

In vitro studies have been conducted to assess the cytotoxicity of this compound against various cancer cell lines. The results suggest that it may possess selective cytotoxic effects, indicating potential applications in cancer therapy .

Synthesis and Characterization

The synthesis of 3-cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride involves several chemical reactions that yield high-purity compounds suitable for research applications. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are typically employed to confirm the structure and purity of the synthesized products .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 3-cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Core

The pharmacological and physicochemical properties of 1,2,4-oxadiazole derivatives are highly dependent on substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons

Key Structural and Functional Differences

Cyclopropyl vs. Alkyl Substituents The cyclopropyl group in the target compound provides rigidity and metabolic stability compared to flexible alkyl chains (e.g., isopropyl or methyl) . This rigidity may enhance binding affinity to target receptors by reducing entropy loss upon binding.

Stereochemistry of Pyrrolidine

- The (S)-configuration in the pyrrolidin-2-yl analog () and the (R)-configuration in highlight the role of stereochemistry in biological activity. For example, enantiomeric differences can drastically alter receptor binding kinetics and selectivity .

Electron-Withdrawing Groups

- The trifluoromethyl (CF₃) group in increases lipophilicity (logP) and resistance to oxidative metabolism, making it advantageous for CNS-targeting drugs.

Hydrochloride Salt vs. Free Base

Physicochemical Properties

- Water Solubility: The hydrochloride salt of the target compound likely has higher solubility (e.g., ~272.96 mg/L estimated for a similar compound ) compared to non-ionic analogs.

- Melting Points : Cyclopropyl-containing derivatives generally exhibit higher melting points (e.g., ~95.49°C ) due to rigid, planar structures, which may affect crystallization during manufacturing.

Biologische Aktivität

3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride is a compound of interest due to its potential therapeutic applications. This article focuses on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride is C10H14N4O2·HCl. The compound features an oxadiazole ring, which is known for its diverse biological activities.

Research indicates that compounds containing the 1,2,4-oxadiazole moiety often exhibit various biological activities, including:

- Anticancer Activity : The oxadiazole derivatives have shown promising results in inhibiting cancer cell proliferation. In vitro studies suggest that they can induce apoptosis in cancer cells by modulating pathways involving p53 and caspase activation .

- Dipeptidyl Peptidase-IV (DPP-IV) Inhibition : Several studies have highlighted the ability of oxadiazole derivatives to inhibit DPP-IV, an enzyme linked to glucose metabolism and diabetes management. This inhibition can lead to improved insulin sensitivity and glycemic control .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of 3-cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride and related compounds:

Case Studies

- Anticancer Studies : A study evaluated the cytotoxic effects of various oxadiazole derivatives against MCF-7 cells. The results indicated that modifications in the chemical structure significantly influenced their antiproliferative activity. Compounds with electron-donating groups exhibited enhanced potency compared to their counterparts with electron-withdrawing groups .

- DPP-IV Inhibitory Activity : In a patent study focused on pyrrolidine-based compounds, it was found that certain derivatives effectively inhibited DPP-IV with promising results in preclinical models for type 2 diabetes management .

- Antimicrobial Properties : Research into pyrrolidine alkaloids revealed that some derivatives exhibited notable antibacterial and antifungal activities against a range of pathogens. The presence of halogen substituents was identified as a critical factor in enhancing bioactivity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with carboxylic acids or their activated analogs (e.g., nitriles or amidoximes). Microwave-assisted synthesis is recommended to reduce reaction time (from 12–24 hours to 1–2 hours) while maintaining yields >80% . Key parameters include solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and stoichiometric ratios of precursors. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity.

Q. How is structural characterization of this compound performed to confirm its identity and purity?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To verify cyclopropane and pyrrolidine ring substitution patterns.

- LC-MS : For molecular weight confirmation (e.g., [M+H]+ peak at m/z 208.6).

- Elemental Analysis : To validate stoichiometry (e.g., C%: 46.8, H%: 5.9, N%: 20.4).

- XRD or FTIR : For crystallinity and functional group validation (e.g., oxadiazole C=N stretch at 1600–1650 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors.

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can computational methods (e.g., DFT calculations) predict the reactivity of the oxadiazole ring in this compound for targeted derivatization?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level can calculate frontier molecular orbitals (FMOs) to identify reactive sites. For example, the LUMO energy of the oxadiazole ring (-1.8 eV) suggests susceptibility to nucleophilic attack at the C5 position. Pair with molecular docking to prioritize derivatives with enhanced target binding (e.g., kinase inhibition) .

Q. What strategies resolve contradictions between in vitro bioactivity data and in silico predictions for this compound?

- Methodological Answer :

- Experimental Validation : Re-test under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out assay variability.

- ADME Analysis : Use tools like SwissADME to assess bioavailability limitations (e.g., poor solubility due to LogP >3).

- Metabolite Profiling : LC-MS/MS to identify degradation products that may interfere with activity .

Q. How does the stereochemistry of the pyrrolidine moiety influence biological activity?

- Methodological Answer : Enantioselective synthesis (e.g., chiral auxiliaries or catalysts) can isolate (R)- and (S)-pyrrolidine isomers. Compare IC₅₀ values in assays (e.g., antimicrobial activity against S. aureus). For example, the (S)-isomer may show 10-fold higher potency due to better fit in bacterial enzyme active sites .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Methodological Answer :

- Batch vs. Flow Chemistry : Flow systems improve heat transfer and reduce side reactions (e.g., ring-opening of cyclopropane).

- In-line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor intermediate formation in real time.

- Catalyst Screening : Immobilized enzymes or Lewis acids (e.g., ZnCl₂) enhance regioselectivity at scale .

Key Research Gaps and Recommendations

- Mechanistic Studies : Elucidate the compound’s mode of action using cryo-EM or SPR for target engagement validation.

- Stability Profiling : Investigate photodegradation pathways under UV light to inform storage guidelines.

- Cross-Disciplinary Collaboration : Integrate cheminformatics (e.g., QSAR models) with synthetic chemistry to prioritize high-value derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.